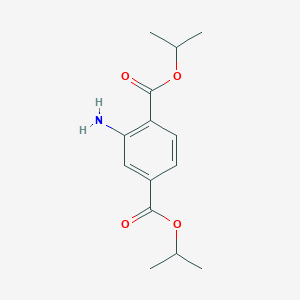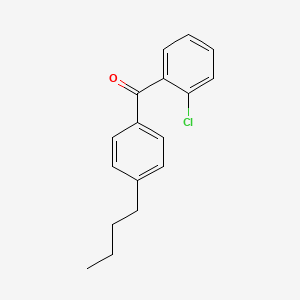
4-n-Butyl-2'-chlorobenzophenone
Overview
Description
4-n-Butyl-2’-chlorobenzophenone, also known as (4-butylphenyl)(2-chlorophenyl)methanone, is an organic compound with the molecular formula C17H17ClO. It is a member of the benzophenone family, which is characterized by the presence of two benzene rings connected by a carbonyl group. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Based on its structural similarity to other benzophenone derivatives, it may interact with various biological targets, including enzymes and receptors .
Mode of Action
Benzophenone derivatives are known to participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with biological targets .
Biochemical Pathways
Benzophenone derivatives are known to participate in various chemical reactions, which could potentially influence multiple biochemical pathways .
Result of Action
Based on its structural similarity to other benzophenone derivatives, it may have various biological effects, potentially including interactions with enzymes and receptors .
Preparation Methods
4-n-Butyl-2’-chlorobenzophenone can be synthesized through several methods. One common synthetic route involves the reaction of butylbenzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl3) in carbon disulfide (CS2). The reaction conditions typically involve maintaining a low temperature to control the reaction rate and yield .
Industrial production methods often scale up this synthetic route, ensuring the reaction is carried out under controlled conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
4-n-Butyl-2’-chlorobenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, forming secondary alcohols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like ammonia (NH3) for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-n-Butyl-2’-chlorobenzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is used in the production of polymers, coatings, and other materials that require specific chemical properties .
Comparison with Similar Compounds
4-n-Butyl-2’-chlorobenzophenone can be compared with other benzophenone derivatives, such as:
4-Chlorobenzophenone: Similar in structure but lacks the butyl group, which can affect its chemical properties and applications.
2-Aminobenzophenone:
4,4’-Dichlorobenzophenone: Has two chlorine atoms, which can enhance its reactivity in certain chemical reactions .
Properties
IUPAC Name |
(4-butylphenyl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQNAVSVKINOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612484 | |
| Record name | (4-Butylphenyl)(2-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64357-55-7 | |
| Record name | (4-Butylphenyl)(2-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


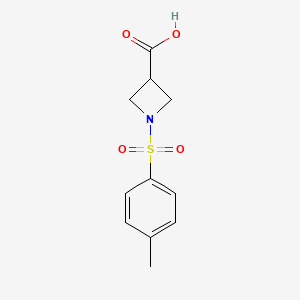
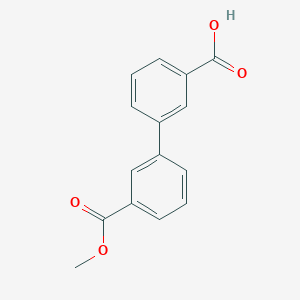


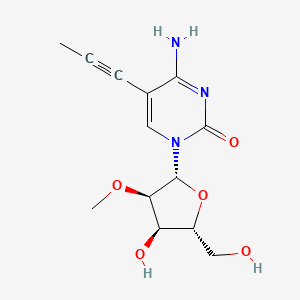

![2-[(Difluoromethyl)sulfonyl]aniline](/img/structure/B1612771.png)
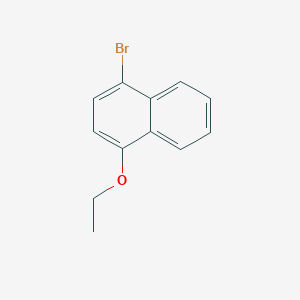
![Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B1612773.png)

![3-Chloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612777.png)

